molecular formula C12H14N2O3S B2594443 3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 450371-58-1

3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2594443
CAS RN: 450371-58-1
M. Wt: 266.32
InChI Key: JQXUUFUCKJIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring . The 2,2-dimethoxyethyl group is an ether group, which could potentially increase the compound’s solubility in organic solvents .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a 2-thioxo group and a 2,2-dimethoxyethyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the 2-thioxo group and the 2,2-dimethoxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the 2,2-dimethoxyethyl group could potentially increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Medicinal Applications

One study outlines the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their antimicrobial and anticonvulsant activities. These derivatives were synthesized via Mannich reaction and evaluated against various bacterial and fungal strains, revealing broad-spectrum activity. Notably, compounds PTQ-03 and ETQ-03 showed significant activity against both gram-positive and gram-negative bacteria as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant properties, highlighting the potential of these derivatives in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalytic Synthesis

Another study describes a copper-catalyzed tandem reaction facilitating the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from ortho-bromobenzamides and isothiocyanates. This method provides an efficient route for synthesizing these compounds, utilizing CuI as a precatalyst and Cs2CO3 as a base, showcasing a practical approach for their production (Wang, Zhao, & Xi, 2011).

Antibacterial Activity

Research on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives has indicated significant antibacterial activity against a range of microorganisms. The study demonstrates the potential of these compounds in addressing bacterial infections, with certain derivatives showing higher antibacterial activities compared to standard drugs (Osarumwense, 2022).

Multicomponent Synthesis

A multicomponent synthesis approach has been reported for creating 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, showcasing the versatility of quinazolinone derivatives in organic chemistry. This synthesis method underscores the adaptability of these compounds in chemical reactions and their potential utility in various applications (Tonkikh, Strakovs, & Petrova, 2004).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of quinazolinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound and others like it .

properties

IUPAC Name

3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-10(17-2)7-14-11(15)8-5-3-4-6-9(8)13-12(14)18/h3-6,10H,7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXUUFUCKJIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=O)C2=CC=CC=C2NC1=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.